N-(2-Oxo-2-{2-[(Z)-1-(3,4,5-trimethoxyphenyl)methylidene]hydrazino}ethyl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Oxo-2-{2-[(Z)-1-(3,4,5-trimethoxyphenyl)methylidene]hydrazino}ethyl)-2,2-diphenylacetamide is a complex organic compound known for its diverse biological activities. The compound features a trimethoxyphenyl group, which is a versatile pharmacophore, contributing to its significant bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2-{2-[(Z)-1-(3,4,5-trimethoxyphenyl)methylidene]hydrazino}ethyl)-2,2-diphenylacetamide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine derivatives, followed by the reaction with diphenylacetic acid. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process may require heating under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-2-{2-[(Z)-1-(3,4,5-trimethoxyphenyl)methylidene]hydrazino}ethyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-Oxo-2-{2-[(Z)-1-(3,4,5-trimethoxyphenyl)methylidene]hydrazino}ethyl)-2,2-diphenylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Oxo-2-{2-[(Z)-1-(3,4,5-trimethoxyphenyl)methylidene]hydrazino}ethyl)-2,2-diphenylacetamide involves its interaction with various molecular targets. The trimethoxyphenyl group plays a crucial role in binding to specific proteins and enzymes, inhibiting their activity. This can lead to the disruption of cellular processes, such as cell division and signal transduction pathways, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamamide: Known for its anticancer activity.
3-Methyl-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide: Exhibits similar biological activities.
Uniqueness
N-(2-Oxo-2-{2-[(Z)-1-(3,4,5-trimethoxyphenyl)methylidene]hydrazino}ethyl)-2,2-diphenylacetamide is unique due to its specific structural features, such as the combination of the trimethoxyphenyl group with the diphenylacetamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C26H27N3O5 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-[2-oxo-2-[(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C26H27N3O5/c1-32-21-14-18(15-22(33-2)25(21)34-3)16-28-29-23(30)17-27-26(31)24(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-16,24H,17H2,1-3H3,(H,27,31)(H,29,30)/b28-16- |
InChI Key |
ULNBZPVIJVTHRR-NTFVMDSBSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N\NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.